molecular formula C9H8F3NO B12445500 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12445500
M. Wt: 203.16 g/mol
InChI Key: UKBUXSRZJBFGMN-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing -CF₃ group enhances stability and influences reactivity, while the amino group provides a site for further functionalization, such as condensation or nucleophilic substitution reactions .

  • Halogenation: Bromination or chlorination of precursor acetophenones (e.g., 1-(4-nitrophenyl)ethanone) followed by reduction to introduce the amino group .
  • Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination to install the amino group on halogenated intermediates .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-3-2-6(13)4-8(7)9(10,11)12/h2-4H,13H2,1H3

InChI Key

UKBUXSRZJBFGMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-nitrobenzotrifluoride with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, properties, and applications:

Compound Substituents Synthetic Method Key Properties/Applications Reference
1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone -NH₂ (para), -CF₃ (ortho) Likely via halogenation and amination of 1-(2-CF₃-4-nitrophenyl)ethanone Intermediate for bioactive molecules; electronic effects from -CF₃ enhance stability
1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanone (10f) -F (ortho), -CF₃ (para) Claisen-Schmidt condensation with aldehydes Precursor for chalcone derivatives with antitumor activity
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7n) -SO₂-(4-methoxyphenyl), piperazinyl Nucleophilic substitution with α-halogenated ketones Antiproliferative activity; sulfonyl groups enhance solubility
1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone -NH-C₆H₄-NH₂ (para), -CF₃ Pd-catalyzed coupling of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone with nitroarenes Crystal structure shows intermolecular N–H···F interactions; potential therapeutic agent
1-(4-Amino-2-chlorophenyl)ethanone -NH₂ (para), -Cl (ortho) Reduction of nitro precursors Antibacterial scaffold; -Cl provides moderate electron-withdrawing effects
2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone (c1a) -SO₂Ph (ortho), -CF₃ (para) Substitution of bromoethanone with sodium benzenesulfinate Fluorinated tracer for imaging; sulfonyl group improves metabolic stability

Key Comparison Points :

Electronic Effects: The -CF₃ group in 1-(4-amino-2-(trifluoromethyl)phenyl)ethanone increases electrophilicity at the carbonyl carbon compared to non-fluorinated analogs (e.g., 1-(4-aminophenyl)ethanone), facilitating nucleophilic attacks in reactions like Claisen-Schmidt condensations . Chloro and fluoro substituents (e.g., in 1-(4-amino-2-chlorophenyl)ethanone) provide weaker electron-withdrawing effects than -CF₃, resulting in slower reaction kinetics .

Biological Activity: Piperazinyl sulfonyl derivatives (e.g., 7n, 7o) exhibit antiproliferative activity due to sulfonyl groups enhancing membrane permeability . Chalcone derivatives (e.g., compound 11f) derived from 1-(2-fluoro-4-CF₃-phenyl)ethanone show antitumor activity via Michael addition targeting thiol groups in proteins .

Synthetic Flexibility: Amino groups enable post-functionalization: For example, 1-(4-amino-2-CF₃-phenyl)ethanone can undergo condensation with aldehydes to form Schiff bases, a pathway utilized in antibacterial thiazole derivatives . Halogenated analogs (e.g., 1-(2-bromo-4-CF₃-phenyl)ethanone) serve as intermediates for cross-coupling reactions, expanding access to complex aryl systems .

Crystallographic and Physical Properties: The trifluoroethyl group in 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone induces a dihedral angle of 70.84° between aromatic rings, reducing π-π stacking but promoting N–H···F hydrogen bonding .

Research Findings and Limitations

  • Antimicrobial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone derivatives exhibit antibacterial activity via disruption of membrane integrity, suggesting similar mechanisms for the target compound .
  • Thermal Stability: -CF₃-substituted ethanones generally have higher melting points (e.g., 154–177°C for piperazinyl derivatives ) compared to non-fluorinated analogs due to increased molecular rigidity.
  • Limitations : Direct data on the target compound’s solubility, toxicity, and in vivo efficacy are absent in the provided evidence. Further studies are needed to explore its pharmacokinetic profile.

Biological Activity

1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone, a compound characterized by its trifluoromethyl group and amino substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C9H8F3N
  • Molecular Weight : 201.16 g/mol
  • IUPAC Name : 1-(4-amino-2-(trifluoromethyl)phenyl)ethanone

Mechanisms of Biological Activity

The biological activity of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may interact with receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Potential :
    • Research indicated that the compound could inhibit cancer cell proliferation in vitro, showcasing potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of derivatives based on 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone were synthesized and tested against various bacterial strains. The results indicated:

  • Effective against : Staphylococcus aureus, Escherichia coli
  • MIC Values : Ranged from 3.12 μg/mL to 12.5 μg/mL, showing promising antibacterial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Study

A recent investigation into the anticancer properties of the compound involved treating human cancer cell lines with varying concentrations of 1-(4-Amino-2-(trifluoromethyl)phenyl)ethanone:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours, indicating a dose-dependent response .

Comparative Analysis

The following table summarizes the biological activities compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
1-(4-Amino-2-(trifluoromethyl)phenyl)ethanoneYes (MIC: 3.12 - 12.5 μg/mL)YesYes
TolcaponeModerateYesYes
Pyrrole DerivativesHighModerateNo

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